molecular formula C5H9B B1594980 2-Bromo-3-methyl-2-butene CAS No. 3017-70-7

2-Bromo-3-methyl-2-butene

Cat. No. B1594980
CAS RN: 3017-70-7
M. Wt: 149.03 g/mol
InChI Key: DBELOSOZLGEZBM-UHFFFAOYSA-N
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Description

2-Bromo-3-methyl-2-butene, also known as 2-bromo-2-methylbut-3-ene, is an organic compound belonging to the class of alkenes. It is a colorless liquid with a boiling point of 107°C and a flash point of 10°C. It is insoluble in water and slightly soluble in ethanol. 2-Bromo-3-methyl-2-butene is a highly reactive compound, and can be used in a variety of organic synthesis reactions.

Scientific Research Applications

Molecular Structure and Conformational Composition

  • Electron Diffraction Study : An examination of 1-bromo-3-methyl-2-butene's molecular structure revealed its major component as the gauche conformer. This study utilized electron diffraction at a nozzle-tip temperature of 306 K, providing insights into its molecular geometry (Shen, 1990).

Synthesis Processes

  • Preparation of 3-methyl-2-butene-1-ol : Research on a new technology for the preparation of 3-methyl-2-butene-1-ol involved the hydrolysis of brominated isoamylene. The study highlighted the optimization of experimental operating conditions to achieve a hydrolysis yield of 63.35% (Baoqian, 2015).

Chemical Reactions and Mechanisms

  • Thermolysis of Dioxetanes : Investigation into the treatment of bromohydroperoxides of 2-methyl-2-butene revealed the formation of certain dioxetanes and the conversion of bromo- and iodohydroperoxides to allylic hydroperoxides (Kopecky et al., 1975).
  • Carbonyl Allylation : A study demonstrated that (E)-rich 1-Bromo-2-butene caused γ-syn-allylation of aldehydes with tin(II) iodide and tetrabutylammonium bromide, producing 1-substituted syn-2-methyl-3-buten-1-ols (Masuyama, Kishida, Kurusu, 1996).

Photodissociation and Reaction Dynamics

  • Dissociation Channels of the 1-buten-2-yl Radical : The photodissociation of 2-bromo-1-butene under collisionless conditions was studied to understand the unimolecular reaction dynamics of C(4)H(7) radical isomers, revealing insights into radical formation and dissociation channels (Miller et al., 2005).

Biofuel Research

  • Anti-Knock Properties of Biofuels : Research into the anti-knock properties of biofuels produced from microorganism metabolic processes, including 3-methyl-2-buten-1-ol, showed potential as additives for spark ignition (SI) engines. This study used Research Octane Number (RON) and Blending Research Octane Number (BRON) to rate the biofuels (Mack et al., 2014).

Catalysis and Surface Chemistry

  • Thermal Chemistry on Pt(111) : The study on the thermal chemistry of C4 hydrocarbons, including 1-bromo-3-butene, on Pt(111) surfaces, provided insights into the mechanisms of hydrogenation, dehydrogenation, and H-D exchange processes. This research helps understand the reactions of these hydrocarbons on metal surfaces (Lee, Zaera, 2005).

Organic Synthesis

  • Synthesis of (Z)-1-bromo-2-methyl-1-butene : A study detailing the synthesis of (Z)-1-Bromo-2-methyl-1-butene through the Wittig-Horner reaction showcases a methodological advancement in organic compound synthesis (He, 2004).
  • Building Block in Organic Synthesis : Research on 1-Bromo-3-buten-2-one, a close derivative, as a building block in organic synthesis, explored its reduction to alcohol and reactions with primary amines, contributing to the synthesis of various organic compounds (Westerlund, Gras, Carlson, 2001).

Reaction Mechanisms and Kinetics

  • Experimental and Kinetic Modeling Study : A detailed study on the oxidation of 2-methyl-2-butene, an isomer of 2-bromo-3-methyl-2-butene, provided valuable insights into the reaction pathways and kinetics of allylic hydrocarbons (Westbrook et al., 2015).

properties

IUPAC Name

2-bromo-3-methylbut-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9Br/c1-4(2)5(3)6/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBELOSOZLGEZBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50334362
Record name 2-Bromo-3-methyl-2-butene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50334362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-methyl-2-butene

CAS RN

3017-70-7
Record name 2-Bromo-3-methyl-2-butene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50334362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-3-methyl-2-butene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
85
Citations
M Br, L Br, M Li, M Cu - Acta Chemica Scandinavia В, 1977 - actachemscand.org
… Tetramethyl-2,4-hexadiene (1) was first isolated in 1955 by Braude and Evans 'asa byproduct (<7%) in the preparation of 1,2dimethyl-1-propenyllithium from 2-bromo-3methyl-2-butene (…
Number of citations: 7 actachemscand.org
JI Kim - Journal of the Korean Chemical Society, 1983 - koreascience.kr
… 고급 올레핀 화합물로 부티 탄소-탄소 결합의 길이를 연장하는 반응에서는 올레핀의 탄소수가 증가함에 따라 반응시 간도 점 차 증가하는 경 향을 보였으나 2-bromo-3-methyl-2-butene 에 …
Number of citations: 0 koreascience.kr
J Spengler, F Albericio - European Journal of Organic …, 2014 - Wiley Online Library
… Starting from Garner's aldehyde 2 and commercially available 2-bromo-3-methyl-2-butene, stepwise control over the formation of the stereocenters is feasible without any source of …
S Takami, M Irie - Tetrahedron, 2004 - Elsevier
… Compound 3a was synthesized by the coupling reaction of 7 and 2-bromo-3-methyl-2-butene, 26 and was purified by HPLC. The structures of all compounds were confirmed by 1 H …
Number of citations: 125 www.sciencedirect.com
JC Cochran, V Prindle, HA Young… - … and reactivity in …, 2002 - Taylor & Francis
… In the process, 6.42 g (43.1 mmol) of 2-bromo-3-methyl-2-butene were converted to 5.1 g (51%) of (4). H NMR (CDCl 3 ): δ0.14 (s, 9 H, 2 J SnH =52.9/50.6 Hz), 1.73 (s, 3 H), 1.79 (s, 6 H)…
Number of citations: 4 www.tandfonline.com
J Yin, WM Jones - Tetrahedron, 1995 - Elsevier
… 2-Bromo-3-methyl-2-butene, 27 was prepared by literature procedures. Cp~ZrCI2, 'BuLi, 3-… Methyl,2-butadlene) (5) To a solution of 0.63 g (4.23 mmol) of 2-bromo-3-methyl-2butene in …
Number of citations: 22 www.sciencedirect.com
BA Patel, JII Kim, DD Bender, LC Kao… - The Journal of Organic …, 1981 - ACS Publications
… vinyl bromide, (E)- and (Z)-l-bromo-l-propene, 2-bromo-l-butene, (£)-2-bromo2-butene, l-bromo-2-methyl-l-propene, (E)-methyl 3bromo-2-methylpropenoate, 2-bromo-3-methyl-2-butene…
Number of citations: 49 pubs.acs.org
GA Molander, J Ham, DG Seapy - Tetrahedron, 2007 - Elsevier
… Interestingly, 2-bromo-3-methyl-2-butene and triphenylethenyl bromide, though sterically hindered, reacted quickly with accompanying high yields (Table 2, entries 2 and 7). …
Number of citations: 57 www.sciencedirect.com
A Hassner, J Keogh - The Journal of Organic Chemistry, 1986 - ACS Publications
… Bromine azide addition to 3-methyl-1,2-butadiene (9) at -65 C yielded a 45:55 mixture of 2-bromo-3-azido-3methyl-l-butene (28) andl-azido-2-bromo-3-methyl-2butene (29) as …
Number of citations: 40 pubs.acs.org
CU Pittman, WG Miller - Journal of the American Chemical Society, 1973 - ACS Publications
… phenone, afterprior preparation of 2-bromo-3-methyl-2-butene. 2-Methyl-2-butene (205 g, 2.92 mol), dissolved in anhydrous ether, was cooled to —15, and dry bromine (474 g, 2.97 mol…
Number of citations: 56 pubs.acs.org

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